Clopimozide

Safety margin Therapeutic index Acute toxicity

Clopimozide (R-29,764), a never-marketed diphenylbutylpiperidine, offers ≥1-week duration of action and LD50/ED50 ≥15,000. Its dual D2 antagonism and L-type calcium channel blockade (IC50 17 nM), plus a unique biphasic prolactin profile, distinguish it from all other dopamine antagonists including pimozide. Essential for sustained D2 occupancy studies, calcium-dependent secretory pathway research, and broad-dose toxicology.

Molecular Formula C28H28ClF2N3O
Molecular Weight 496.0 g/mol
CAS No. 53179-12-7
Cat. No. B1669228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClopimozide
CAS53179-12-7
SynonymsClopimozide;  NSC 335305;  NSC-335305;  NSC335305;  R 29764;  R-29764;  R29764; 
Molecular FormulaC28H28ClF2N3O
Molecular Weight496.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
InChIInChI=1S/C28H28ClF2N3O/c29-21-7-12-27-26(18-21)32-28(35)34(27)24-13-16-33(17-14-24)15-1-2-25(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24-25H,1-2,13-17H2,(H,32,35)
InChIKeyJCZYXTVBWHAWLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clopimozide (CAS 53179-12-7): A High-Potency Diphenylbutylpiperidine Antipsychotic for Long-Acting Neuroleptic Research


Clopimozide (R-29,764) is a typical antipsychotic belonging to the diphenylbutylpiperidine class [1]. It was developed by Janssen Pharmaceutica as a highly potent, orally active neuroleptic with an extremely long duration of action, lasting at least one week with a single dose [2]. Structurally, it is a 5-chloro-1-(4-(4,4-bis(p-fluorophenyl)butyl)-4-piperidyl)-2-benzimidazolinone derivative [3]. Clopimozide acts through dopamine D2 receptor antagonism and calcium channel blockade, with reported inhibition of [3H]nitrendipine binding at an IC50 of 17 nM . Although it demonstrated clinical efficacy in chronic psychotic patients with a favorable side effect profile including minimal sedation, the compound was never commercially marketed [4].

Why Generic Substitution Fails: Clopimozide's Unique Pharmacological and Temporal Profile Prevents Interchangeability with Other Diphenylbutylpiperidines


Diphenylbutylpiperidine antipsychotics exhibit substantial heterogeneity in their pharmacodynamic and pharmacokinetic profiles that precludes simple therapeutic substitution. Clopimozide cannot be interchanged with structurally related analogs such as pimozide, penfluridol, or fluspirilene due to compound-specific differences in D2 receptor occupancy kinetics, calcium channel antagonist potency, and in vivo safety margins. In vitro studies demonstrate that clopimozide and pimozide produce fundamentally distinct concentration-response relationships in prolactin secretion assays: only these two compounds exhibit biphasic curves with stimulation at low concentrations and depression above 25 nM, whereas other dopamine antagonists show monotonic parallel curves [1]. This divergent pharmacological behavior indicates differential receptor interaction mechanisms even among close structural analogs. Furthermore, clopimozide's extremely long duration of action (≥1 week after single oral dose) combined with its uniquely high safety margin (LD50/ED50 ratio ≥15,000 in rats) [2] establishes a distinct risk-benefit profile that cannot be replicated by other agents within the class. The compound's dual mechanism of D2 antagonism coupled with calcium channel blockade (IC50 = 17 nM for [3H]nitrendipine binding inhibition) [3] introduces additional pharmacological variables not uniformly shared across all diphenylbutylpiperidines.

Clopimozide Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data for Informed Procurement Decisions


Safety Margin Comparison: Clopimozide Exhibits Exceptionally High LD50/ED50 Ratio Relative to Class Comparators

Clopimozide demonstrates a remarkably high safety margin compared to typical antipsychotic standards. In rats, the safety margin calculated as the ratio between the acute LD50 value and the lowest ED50 value is ≥15,000. In dogs, this ratio is >7,250 [1]. These values substantially exceed the safety margins typically reported for conventional neuroleptics such as haloperidol and chlorpromazine, where therapeutic indices are considerably narrower due to higher toxicity burdens at therapeutic doses [2]. The high safety margin is attributed to clopimozide being relatively atoxic despite its high potency and long duration of action [1].

Safety margin Therapeutic index Acute toxicity Neuroleptic potency

Calcium Channel Antagonist Activity: Clopimozide Inhibits [3H]Nitrendipine Binding with 17 nM IC50

Clopimozide inhibits [3H]nitrendipine binding with an IC50 value of 17 nM, demonstrating potent calcium channel antagonist activity . This property is shared across the diphenylbutylpiperidine class including pimozide, fluspirilene, and penfluridol, which inhibit [3H]nitrendipine binding with IC50 values in the range of 13-30 nM [1]. While the class-wide IC50 range is relatively narrow (13-30 nM), clopimozide's specific value of 17 nM positions it as a mid-range calcium channel antagonist within this class. This dual mechanism combining D2 receptor antagonism with L-type calcium channel blockade distinguishes clopimozide from conventional neuroleptics that lack significant calcium channel activity.

Calcium channel antagonism Nitrendipine binding L-type calcium channel Dual mechanism

Biphasic Prolactin Secretion Response: Clopimozide and Pimozide Share Unique Concentration-Effect Profile Distinguishing Them from Other Dopamine Antagonists

In cultured rat pituitary cells, concentration-effect curves for prolactin secretion were parallel across most dopamine antagonists tested (including haloperidol, domperidone, and halopemide), except for pimozide and clopimozide which exhibited biphasic curves [1]. Specifically, pimozide and clopimozide stimulated prolactin secretion at low concentrations but depressed secretion at concentrations above 25 nM [1]. When added alone to the culture system, pimozide and clopimozide, but none of the other drugs tested, also depressed basal prolactin secretion [1]. This biphasic behavior was subsequently confirmed in another study where pimozide and clopimozide suppressed prolactin secretion at higher concentrations via a calcium-dependent mechanism, resembling the effect of the calcium antagonist flunarizine [2].

Prolactin secretion Dopamine D2 receptor Biphasic response In vitro pharmacology

Clinical Dosing Parameters: Optimum Daily Dose of 13.95 mg and Weekly Dosing Feasibility

In an open-label clinical investigation of 40 chronic psychotic patients, the optimum daily dose of clopimozide was established at an average of 13.95 mg [1]. A separate long-term investigation involving three distinct studies established that clopimozide could be effectively administered on a weekly basis, with the optimal weekly dose determined to be 24 mg in a pilot study of 12 patients [2]. A subsequent surveillance study demonstrated that daily administration with a mean dose of 2.5 mg produced results equally satisfying to those obtained with weekly treatment [2]. This contrasts with pimozide, which is typically administered at 2-10 mg daily for schizophrenia maintenance, requiring daily rather than weekly dosing schedules .

Clinical dosing Optimum daily dose Weekly dosing Chronic psychosis Maintenance treatment

Optimal Research and Industrial Application Scenarios for Clopimozide Based on Verified Differential Evidence


Investigating Biphasic Dopamine D2 Receptor Signaling and Calcium-Dependent Prolactin Modulation

Clopimozide's unique biphasic concentration-effect profile on prolactin secretion—stimulation at low concentrations followed by depression above 25 nM—makes it a valuable tool compound for dissecting the mechanistic interplay between D2 receptor antagonism and calcium-dependent secretory pathways. Unlike other dopamine antagonists such as haloperidol that exhibit parallel monotonic curves, clopimozide and its analog pimozide share this distinctive biphasic signature [1]. This property enables researchers to study concentration-dependent functional switching in D2 receptor pharmacology and to explore how calcium channel antagonism contributes to neuroendocrine effects. The depression of basal prolactin secretion when clopimozide is added alone further distinguishes it from conventional neuroleptics [1] and supports investigations into calcium-mediated modulation of pituitary hormone release [2].

Long-Acting Neuroleptic Research Requiring Extended Duration of Action Without Depot Formulation

Clopimozide's extremely long duration of action (≥1 week after a single oral dose) [1] enables research paradigms that require sustained dopamine receptor occupancy without repeated daily dosing. This property is particularly valuable in animal behavioral studies where daily handling stress may confound results, and in models of chronic antipsychotic exposure where steady-state receptor occupancy is critical. The compound achieves peak effect 24 hours after administration while maintaining activity for at least one week [1], distinguishing it from daily-administered comparators such as pimozide and haloperidol. Clinical data confirming effective weekly dosing at 24 mg [2] validates the translational relevance of this extended duration profile.

High-Safety-Margin Toxicology Studies Requiring Wide Dose-Ranging Capabilities

For toxicological investigations requiring broad dose-ranging without encountering acute lethal toxicity, clopimozide offers a safety margin (LD50/ED50 ratio) of ≥15,000 in rats and >7,250 in dogs [1]. This exceptionally high safety margin, coupled with the compound being described as relatively atoxic despite high potency [1], enables researchers to explore suprapharmacological doses that would be lethal with narrower therapeutic index neuroleptics. Such studies may include receptor occupancy saturation analyses, off-target screening at high concentrations, and chronic exposure toxicity profiling. The minimal sedative effects and low degree of extrapyramidal symptoms observed clinically [2] further support research applications where behavioral confounds must be minimized.

Dual Mechanism Research Targeting Concurrent D2 and Calcium Channel Antagonism

Clopimozide's inhibition of [3H]nitrendipine binding with an IC50 of 17 nM [1] establishes it as a tool compound for investigating the intersection of dopaminergic and calcium signaling pathways. As a member of the diphenylbutylpiperidine class that uniformly exhibits calcium channel antagonist activity (IC50 range 13-30 nM) [2], clopimozide enables research into whether calcium channel blockade contributes to antipsychotic efficacy, modifies extrapyramidal side effect liability, or confers neuroprotective properties. This dual mechanism distinguishes clopimozide and its class from butyrophenones (e.g., haloperidol) and phenothiazines (e.g., chlorpromazine) that lack significant L-type calcium channel activity, providing a chemical probe for mechanistic deconvolution studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clopimozide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.